Comparison of Predicted Boiling Points for Positional Isomers
The predicted boiling point of 1-bromo-2-chloro-dibenzofuran is 373.1±22.0 °C, which is lower than that of its positional isomer, 2-bromo-1-chloro-dibenzofuran, predicted at 381.1 °C at 760 mmHg .
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 373.1±22.0 °C |
| Comparator Or Baseline | 2-Bromo-1-chloro-dibenzofuran: 381.1 °C at 760 mmHg |
| Quantified Difference | Approximately 8.0 °C lower for the target compound. |
| Conditions | Predicted values based on computational models; not experimental data. |
Why This Matters
This difference in volatility, though predicted, can impact the choice of purification method (e.g., distillation vs. recrystallization) and the design of large-scale manufacturing processes.
